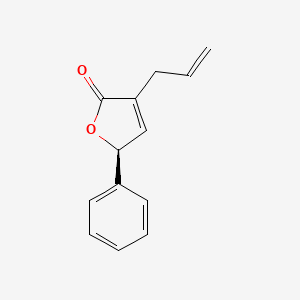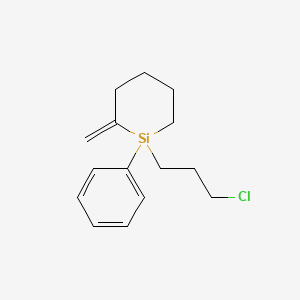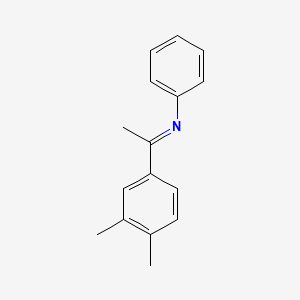
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine is an organic compound with a complex structure that includes both phenyl and imine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine typically involves the condensation of 3,4-dimethylbenzaldehyde with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common methods used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and substituted phenyl derivatives .
Applications De Recherche Scientifique
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other conditions
Mécanisme D'action
The mechanism of action of (1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase B (MAO B) and dopamine transporters, which are involved in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-1-(3,4-Dimethoxyphenyl)-N-phenylethan-1-imine
- (1E)-1-(3,4-Dichlorophenyl)-N-phenylethan-1-imine
- (1E)-1-(3,4-Difluorophenyl)-N-phenylethan-1-imine
Uniqueness
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
919768-69-7 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)-N-phenylethanimine |
InChI |
InChI=1S/C16H17N/c1-12-9-10-15(11-13(12)2)14(3)17-16-7-5-4-6-8-16/h4-11H,1-3H3 |
Clé InChI |
BBRKIWREBVHSMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=NC2=CC=CC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


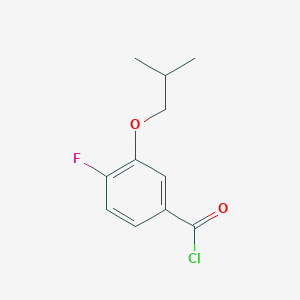
![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
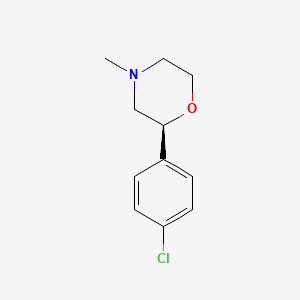
![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)
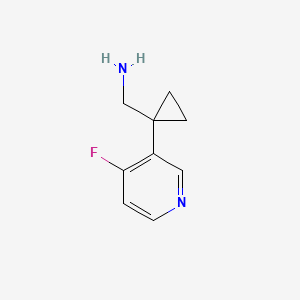
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12635982.png)
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)

![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)
